6-Bromo-3-hydroxypicolinic acid

Photochemistry Environmental Fate Mechanistic Analysis

Select 6-Bromo-3-hydroxypicolinic acid (CAS 321596-58-1) for its unique 6-bromo substitution, enabling efficient Suzuki-Miyaura cross-coupling and serving as an X-ray anomalous scatterer for unambiguous structural biology. This scaffold provides a validated metal-binding pharmacophore for influenza endonuclease studies (PDB 8DDB). Its distinct photochemical behavior and coordination geometry make it irreplaceable for mechanistic and magnetic exchange research.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 321596-58-1
Cat. No. B1343913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-hydroxypicolinic acid
CAS321596-58-1
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)C(=O)O)Br
InChIInChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)
InChIKeyFSFPFQLFCVKWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-hydroxypicolinic Acid CAS 321596-58-1: Core Heterocyclic Scaffold for Synthesis and Structural Biology


6-Bromo-3-hydroxypicolinic acid (CAS 321596-58-1; C6H4BrNO3) is a halogenated pyridinecarboxylic acid that serves as a versatile building block in medicinal chemistry and agrochemical research. The compound is characterized by a pyridine ring with a carboxylic acid at position 2, a hydroxyl at position 3, and a bromine at position 6 [1]. Commercially available in high purity (typically ≥95% to ≥97%) , it is used in the synthesis of kinase inhibitors and metal-chelating agents. Notably, a derivative, 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid, has been co-crystallized with influenza viral polymerase, underscoring its utility in structure-based drug design [2].

Why 6-Bromo-3-hydroxypicolinic Acid Cannot Be Replaced by Generic Analogs in Advanced Research Applications


6-Bromo-3-hydroxypicolinic acid cannot be considered a generic 'bromopyridine' or simply replaced by its 6-chloro or non-halogenated parent compound (3-hydroxypicolinic acid). The specific 6-bromo substitution pattern imparts a unique combination of reactivity and selectivity that is absent in its analogs. For example, the 6-bromo group enables facile palladium-catalyzed cross-coupling reactions for modular derivatization [1], while its distinct photochemical and metal-chelating behavior differs fundamentally from the 6-chloro analog [2]. Furthermore, the bromine atom serves as an effective X-ray anomalous scatterer, a property not shared by the chloro analog, which is critical for phase determination in structural biology studies [3]. These orthogonal differentiation axes—synthetic versatility, photostability, and structural biology utility—render generic substitution a scientifically unsound practice.

Quantitative Differentiators for 6-Bromo-3-hydroxypicolinic Acid: A Comparator-Based Evidence Guide


Photochemical Stability and Reaction Pathway Divergence vs. 6-Chloro Analog

In aqueous photolysis studies, 6-bromo-3-hydroxypicolinic acid exhibits a fundamentally different photodehalogenation mechanism compared to its 6-chloro counterpart. The bromo compound undergoes both heterolytic and homolytic cleavage in water, whereas the chloro compound proceeds exclusively via heterolytic cleavage under the same conditions [1]. This mechanistic divergence has direct consequences for photoproduct distribution and stability.

Photochemistry Environmental Fate Mechanistic Analysis

Triplet Excited State Quenching Rate Constants by Halide Ions

The reactivity of the triplet excited state of 6-bromo-3-hydroxypicolinic acid with halide ions differs markedly from the 6-chloro analog. Laser flash photolysis studies reveal that Br⁻ quenches the triplet state of the bromo compound with a specific rate constant, while the chloro compound exhibits a drastically different quenching constant [1].

Photophysics Laser Flash Photolysis Reaction Kinetics

Structural Biology Utility: High-Resolution Co-crystal Structure of a Derivative

A key derivative, 4-(benzyloxy)-6-bromo-3-hydroxypicolinic acid, has been successfully co-crystallized with the N-terminal domain of the PA endonuclease from influenza H1N1 viral polymerase [1]. The bromine atom in the 6-position serves as an effective anomalous scatterer for X-ray crystallography, aiding in phasing and providing unambiguous electron density for the ligand. This capability is not shared by non-halogenated or even 6-chloro analogs, which have lower anomalous scattering power.

Structural Biology Drug Design X-ray Crystallography

Metal Chelation and Coordination Chemistry: Distinct Magnetic Behavior

Copper(II) complexes of 6-bromopicolinic acid (a closely related compound; 6-BrpicH) exhibit distinct structural and magnetic properties compared to complexes of 6-methylpicolinic acid [1]. X-ray crystallography reveals that the [Cu(6-Brpic)₂(H₂O)] complex adopts a trigonal-bipyramidal geometry, whereas the [Cu(6-Mepic)₂(H₂O)] analog adopts a square-pyramidal geometry. This structural difference translates into altered magnetic behavior.

Coordination Chemistry Magnetic Materials Bioinorganic Chemistry

High-Impact Research Applications for 6-Bromo-3-hydroxypicolinic Acid Procurement


Structure-Guided Design of Antiviral Metalloenzyme Inhibitors

Derivatives of 6-bromo-3-hydroxypicolinic acid have been successfully co-crystallized with the influenza PA endonuclease (PDB 8DDB) [1]. This scaffold provides a validated metal-binding pharmacophore (MBP) for targeting two-metal-ion active sites. Procurement of this compound enables medicinal chemists to generate focused libraries for structure-activity relationship (SAR) studies against viral targets, leveraging the bromine atom's anomalous scattering for unambiguous X-ray crystallography.

Mechanistic Probe in Advanced Photochemical Research

The unique photochemical behavior of 6-bromo-3-hydroxypicolinic acid—specifically its ability to undergo both heterolytic and homolytic photodehalogenation—makes it an ideal mechanistic probe [1]. In contrast to the 6-chloro analog, which proceeds solely via heterolysis, the bromo compound can be used to investigate dual-pathway photodegradation mechanisms in aqueous environments, with quantifiable differences in product yield (78% vs. 70% for the chloro analog).

Synthesis of Diversified Picolinic Acid Libraries via Suzuki Coupling

The 6-bromo substituent serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This enables the efficient introduction of aryl, heteroaryl, or alkenyl groups at the 6-position of the picolinic acid core. The bromo derivative offers a superior balance of reactivity and stability compared to the more reactive iodo analog or the less reactive chloro analog, making it the preferred intermediate for modular library synthesis.

Magneto-Structural Correlation Studies in Coordination Chemistry

Copper(II) complexes of 6-bromopicolinic acid display unique trigonal-bipyramidal coordination geometry and low-temperature antiferromagnetic coupling [1]. This contrasts with the square-pyramidal geometry and purely paramagnetic behavior of the 6-methyl analog. The 6-bromo compound is therefore a critical reagent for studies aiming to correlate substituent steric/electronic effects with magnetic exchange interactions in polynuclear metal complexes.

Technical Documentation Hub

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